molecular formula C7H11N3 B1446726 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine CAS No. 1547114-20-4

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine

Cat. No.: B1446726
CAS No.: 1547114-20-4
M. Wt: 137.18 g/mol
InChI Key: ZQPSTCLDNGDTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is a heterocyclic compound with a molecular formula of C7H11N3. It is known for its unique structure, which combines a pyrazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with hydrazine derivatives, followed by cyclization to form the fused ring structure . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar fused ring structure but with a pyrimidine ring instead of pyridine.

    Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings.

Uniqueness: Its unique structure allows for diverse chemical modifications, making it a versatile compound in various research fields .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-2-1-5-10-7(6)3-4-9-10/h3-4,6H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPSTCLDNGDTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=NN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547114-20-4
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine
Reactant of Route 3
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine
Reactant of Route 4
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine
Reactant of Route 5
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine
Reactant of Route 6
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.